
1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone is a chemical compound that features a piperidine ring substituted with a trifluoromethyl group and an ethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone typically involves the reaction of piperidine with trifluoromethylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and efficiency. The use of advanced purification techniques, such as chromatography, is essential to isolate the compound from any by-products or impurities.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives by altering the functional groups.
Substitution: The ethanone moiety can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: Researchers utilize this compound to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.
Comparaison Avec Des Composés Similaires
- 2,2,2-Trifluoro-1-(piperidin-1-yl)ethanone
- 1-(3-(Trifluoromethyl)piperidin-1-yl)ethanone
- 1-(3-(Trifluoromethyl)amino)pyridin-1-yl)ethanone
Uniqueness: 1-(3-((Trifluoromethyl)amino)piperidin-1-yl)ethanone is unique due to the presence of both the trifluoromethyl group and the piperidine ring, which confer distinct physicochemical properties. These properties include increased stability, enhanced lipophilicity, and the ability to form specific interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13F3N2O |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
1-[3-(trifluoromethylamino)piperidin-1-yl]ethanone |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)13-4-2-3-7(5-13)12-8(9,10)11/h7,12H,2-5H2,1H3 |
Clé InChI |
SHBWZNPPGUUJLX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N1CCCC(C1)NC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


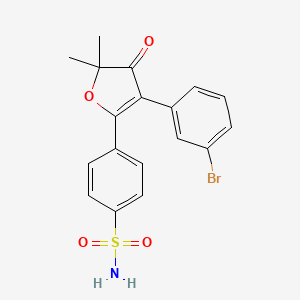
![(2-Cyclopropyl-2-azaspiro[4.5]decan-8-yl)methanethiol](/img/structure/B13973253.png)
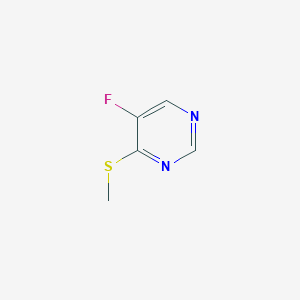
![(R)-2,2-dimethyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13973273.png)


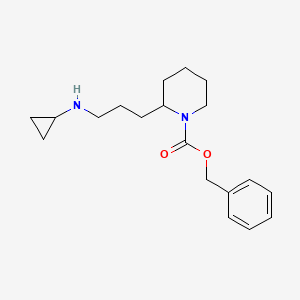
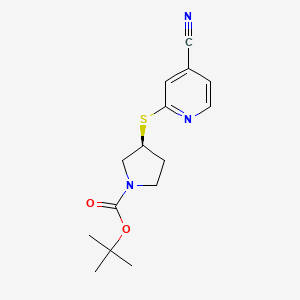
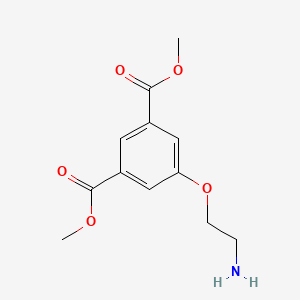

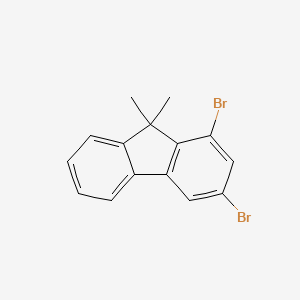
![L-Phenylalanine, 3-cyano-N-[[2,4,6-tris(1-methylethyl)phenyl]sulfonyl]-](/img/structure/B13973304.png)
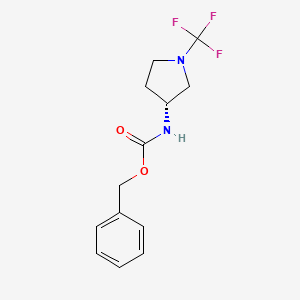
![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)
